molecular formula C15H16INO B3894541 1-ethyl-2-[2-(4-hydroxyphenyl)vinyl]pyridinium iodide

1-ethyl-2-[2-(4-hydroxyphenyl)vinyl]pyridinium iodide

Cat. No. B3894541
M. Wt: 353.20 g/mol
InChI Key: GVZNGFPAFMFPEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-2-[2-(4-hydroxyphenyl)vinyl]pyridinium iodide, also known as EHVIP, is a synthetic molecule that has been gaining attention in the scientific community for its potential applications in various fields. EHVIP is a cationic dye that has been used as a fluorescence probe for DNA and protein detection. EHVIP has also been studied for its potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of 1-ethyl-2-[2-(4-hydroxyphenyl)vinyl]pyridinium iodide as an anti-cancer agent is not fully understood. However, studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway, which is a key pathway involved in programmed cell death. This compound can also inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can bind to DNA and proteins, and induce fluorescence signals upon excitation. In vivo studies have shown that this compound can induce apoptosis in cancer cells, inhibit the proliferation of cancer cells, and reduce tumor growth in animal models.

Advantages and Limitations for Lab Experiments

1-ethyl-2-[2-(4-hydroxyphenyl)vinyl]pyridinium iodide has several advantages as a fluorescence probe for DNA and protein detection, including high sensitivity, selectivity, and stability. This compound can also be easily synthesized and modified to improve its properties. However, this compound has some limitations, including potential toxicity and limited tissue penetration, which may restrict its use in vivo.

Future Directions

There are several future directions for the study of 1-ethyl-2-[2-(4-hydroxyphenyl)vinyl]pyridinium iodide. One direction is to further investigate the mechanism of action of this compound as an anti-cancer agent, and to identify potential targets for its use in cancer therapy. Another direction is to improve the properties of this compound, such as its tissue penetration and biocompatibility, for its use in vivo. Additionally, this compound can be further modified to develop new probes for the detection of other biomolecules, such as lipids and carbohydrates.

Scientific Research Applications

1-ethyl-2-[2-(4-hydroxyphenyl)vinyl]pyridinium iodide has been widely studied for its potential applications in various scientific fields, including biochemistry, biophysics, and medicine. In biochemistry, this compound has been used as a fluorescent probe for DNA and protein detection, as it can bind to nucleic acids and proteins and emit fluorescence signals upon excitation. In biophysics, this compound has been used as a tool to study the structure and dynamics of biomolecules, such as proteins and nucleic acids. In medicine, this compound has been studied for its potential as an anti-cancer agent, as it can induce apoptosis in cancer cells.

properties

IUPAC Name

4-[(Z)-2-(1-ethylpyridin-1-ium-2-yl)ethenyl]phenol;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO.HI/c1-2-16-12-4-3-5-14(16)9-6-13-7-10-15(17)11-8-13;/h3-12H,2H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZNGFPAFMFPEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=CC=CC=C1C=CC2=CC=C(C=C2)O.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[N+]1=CC=CC=C1/C=C\C2=CC=C(C=C2)O.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-ethyl-2-[2-(4-hydroxyphenyl)vinyl]pyridinium iodide
Reactant of Route 2
Reactant of Route 2
1-ethyl-2-[2-(4-hydroxyphenyl)vinyl]pyridinium iodide
Reactant of Route 3
1-ethyl-2-[2-(4-hydroxyphenyl)vinyl]pyridinium iodide
Reactant of Route 4
Reactant of Route 4
1-ethyl-2-[2-(4-hydroxyphenyl)vinyl]pyridinium iodide
Reactant of Route 5
1-ethyl-2-[2-(4-hydroxyphenyl)vinyl]pyridinium iodide
Reactant of Route 6
1-ethyl-2-[2-(4-hydroxyphenyl)vinyl]pyridinium iodide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.